molecular formula C17H14N4O3S B3015998 1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1421583-63-2

1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No. B3015998
CAS RN: 1421583-63-2
M. Wt: 354.38
InChI Key: BFCOXCROXSWUCM-UHFFFAOYSA-N
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Description

The compound “1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antibacterial Activity

The synthesis and investigation of various 1,3,4-oxadiazole thioether derivatives have demonstrated notable antibacterial activities. These compounds, designed and synthesized to contain specific moieties, were tested against Xanthomonas oryzae pv. oryzae (Xoo), with some showing superior effectiveness to commercial agents. This indicates potential application in addressing bacterial infections in agriculture, highlighting the compound's role in the development of new antibacterial agents (Song et al., 2017).

Antimicrobial and Antifungal Activities

Compounds synthesized from isonicotinic acid hydrazide, exhibiting structures related to the chemical of interest, have shown good to moderate antimicrobial activity. These findings suggest the chemical's framework could be beneficial in the development of new antimicrobial and antifungal therapies, offering a basis for further exploration in pharmaceutical research (Bayrak et al., 2009).

Anticancer Activity

The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for anticancer applications. These compounds have demonstrated potential anti-cancer activities, indicating the chemical's utility in developing novel cancer therapies. This research opens avenues for the synthesis of derivatives with enhanced biological activity, underscoring the importance of structural variations in medicinal chemistry (Redda & Gangapuram, 2007).

Antioxidant Properties

Novel heterocyclic compounds, including those with structures analogous to the chemical , have been evaluated for their antioxidant potential. These studies have provided insights into the relationship between structural features and antioxidant activities, suggesting potential applications in the development of antioxidant therapies (Kaddouri et al., 2020).

Molecular Structure Analysis

Investigations into the molecular and crystal structures of related compounds have furnished valuable information on their geometric and electronic characteristics. This knowledge is crucial for the rational design of molecules with desired biological activities, facilitating the development of drugs with improved efficacy (Karczmarzyk & Malinka, 2004).

Antifungal Agents

The synthesis and evaluation of novel compounds for antifungal activity have identified potent agents against Candida albicans. This research highlights the compound's relevance in antifungal drug development, providing a foundation for the discovery of effective treatments for fungal infections (Sangshetti et al., 2014).

properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-10-14(11(2)23-19-10)8-21-6-3-4-13(17(21)22)16-18-15(20-24-16)12-5-7-25-9-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCOXCROXSWUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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